molecular formula C19H15Cl2NO3S2 B11673080 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11673080
M. Wt: 440.4 g/mol
InChI Key: BEBLRXIAFOQRIS-CAOOACKPSA-N
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Description

The compound (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, a dichlorophenyl group, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added via an etherification reaction using 3-methoxyphenol and a suitable alkylating agent.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes.

    Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.

Medicine

    Anti-inflammatory: Potential use as an anti-inflammatory agent.

    Anticancer: Investigated for its cytotoxic effects on cancer cells.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: As a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-oxo-1,3-thiazolidin-4-one

Uniqueness

  • Structural Features : The presence of both dichlorophenyl and methoxyphenyl groups in the same molecule.
  • Biological Activity : Exhibits a unique combination of antimicrobial, anti-inflammatory, and anticancer activities.
  • Synthetic Accessibility : The synthetic routes are well-established, making it relatively easy to produce.

This compound’s unique structure and diverse biological activities make it a valuable molecule for further research and development in various scientific fields.

Properties

Molecular Formula

C19H15Cl2NO3S2

Molecular Weight

440.4 g/mol

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO3S2/c1-22-18(23)17(27-19(22)26)8-11-3-6-15(16(7-11)24-2)25-10-12-4-5-13(20)9-14(12)21/h3-9H,10H2,1-2H3/b17-8+

InChI Key

BEBLRXIAFOQRIS-CAOOACKPSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)SC1=S

Origin of Product

United States

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